molecular formula C19H26N2O3S B2406039 N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide CAS No. 850932-62-6

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide

货号 B2406039
CAS 编号: 850932-62-6
分子量: 362.49
InChI 键: BJKPZAAPNDQKAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of sulfonamides and is known to inhibit the activity of the bromodomain and extraterminal (BET) proteins, which play a crucial role in the regulation of gene expression.

作用机制

The mechanism of action of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide involves the inhibition of BET proteins, which are important epigenetic regulators of gene expression. BET proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide disrupts the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. In addition, N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been shown to have an anti-inflammatory effect, which may be beneficial in the treatment of inflammatory diseases.

实验室实验的优点和局限性

One of the main advantages of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one of the limitations of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide is its relatively low potency compared to other BET inhibitors. This may limit its effectiveness in certain types of cancer.

未来方向

There are several future directions for the development of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide. One potential direction is the optimization of the synthetic route to improve the yield and scalability of the synthesis. Another direction is the development of more potent analogs of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide, which may be more effective in certain types of cancer. In addition, the combination of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide with other chemotherapeutic agents may be explored as a potential treatment option. Finally, the development of biomarkers to predict the response to N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide may be useful in identifying patients who are most likely to benefit from this treatment.

合成方法

The synthesis of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method was first reported by researchers from the University of Texas Southwestern Medical Center. The general synthetic pathway involves the reaction of 1-propylindole-3-carboxylic acid with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with p-toluenesulfonyl chloride to give the sulfonamide derivative. The final step involves the reaction of the sulfonamide intermediate with chloroacetyl chloride to form the desired product, N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide.

科学研究应用

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and solid tumors such as lung and prostate cancer. N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the elimination of cancer cells. In addition, N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

属性

IUPAC Name

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-2-12-21-13-18(16-10-6-7-11-17(16)21)25(23,24)14-19(22)20-15-8-4-3-5-9-15/h6-7,10-11,13,15H,2-5,8-9,12,14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPZAAPNDQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。